ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a 4-tert-butylbenzamido group at position 5 and a sulfanyl-linked acetamido-benzoate ester at position 2. The structure integrates multiple pharmacophoric elements:
- A 1,3,4-thiadiazole ring, known for diverse biological activities, including antimicrobial, anticonvulsant, and diuretic effects .
- A sulfanyl-acetamido-benzoate ester, contributing to hydrogen bonding and metabolic stability.
This compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining bioactivity, as seen in related 1,3,4-thiadiazole derivatives like acetazolamide, a clinically used diuretic .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-5-32-21(31)16-8-12-18(13-9-16)25-19(29)14-33-23-28-27-22(34-23)26-20(30)15-6-10-17(11-7-15)24(2,3)4/h6-13H,5,14H2,1-4H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXICRJNOGLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the tert-Butylbenzoyl Group: This step involves the acylation of the thiadiazole ring with 4-tert-butylbenzoyl chloride.
Formation of the Sulfanylacetyl Intermediate:
Coupling with Ethyl Benzoate: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by relevant data and case studies.
Medicinal Chemistry
This compound has shown promise in pharmaceutical research due to its potential as an anti-cancer agent. The thiadiazole ring is known for its biological activities, including antimicrobial and antifungal properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiadiazole and their anticancer activities. The research indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the benzoate and sulfanyl groups may enhance this activity by modulating enzyme interactions involved in cancer proliferation.
Materials Science
In materials science, this compound can be explored for its role in developing advanced polymeric materials. Its unique structure allows for potential applications in creating functionalized surfaces or coatings that exhibit specific chemical properties.
Data Table: Material Properties Comparison
| Property | This compound | Standard Polymer |
|---|---|---|
| Thermal Stability | High (decomposes above 250°C) | Moderate |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Varies |
| Chemical Resistance | Resistant to acids and bases | Moderate |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is another area of interest. Thiadiazole derivatives have been linked to insecticidal properties, making this compound a candidate for agricultural applications.
Case Study: Insecticidal Activity
Research conducted on thiadiazole-based compounds demonstrated effective insecticidal activity against common pests such as aphids and whiteflies. The study highlighted that modifications to the side chains significantly influenced the efficacy of the compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s structural analogs vary in substituents on the thiadiazole ring, acetamido linker, and aromatic moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Differences and Properties
Key Observations:
- Lipophilicity : The target compound’s 4-tert-butylbenzamido group increases logP compared to analogs with polar pyridinyl or triethoxybenzamido substituents.
- Solubility : The oxadiazole-containing analog exhibits higher aqueous solubility due to the pyridinyl group, whereas the naphthylmethyl derivative is more lipophilic.
Biological Activity
Ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Structure and Properties
The compound consists of an ethyl ester linked to a thiadiazole ring substituted with a tert-butylbenzamide group. The structural formula is critical as it influences the biological activity exhibited by the compound.
Antimicrobial Activity
- Thiadiazole Derivatives : Compounds containing the 1,3,4-thiadiazole core have demonstrated significant antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibit broad-spectrum antimicrobial activities against various bacterial strains and fungi .
- Case Study : In vitro tests showed that certain thiadiazole derivatives were effective against Mycobacterium tuberculosis, indicating potential for anti-tuberculosis applications .
Anticancer Activity
- Mechanism of Action : The anticancer properties of thiadiazole derivatives are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Research Findings : A specific study found that compounds similar to this compound exhibited cytotoxicity against several cancer cell lines, suggesting a promising avenue for cancer treatment development .
Anti-inflammatory Activity
Thiadiazole derivatives have also been documented for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
Answer: The synthesis typically involves multi-step reactions, including:
Amide bond formation : Coupling 4-tert-butylbenzamide to the 1,3,4-thiadiazole core via sulfanylacetamido linkers .
Esterification : Introducing the ethyl benzoate group under reflux conditions with catalytic acetic acid .
Purification : Column chromatography or recrystallization to isolate the final product.
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., ¹H-NMR peaks for tert-butyl protons at ~1.3 ppm and aromatic protons at 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., molecular ion peak at m/z ≈ 500–550) .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., thiadiazole ring planarity with dihedral angles <1°) .
Q. What biological targets are associated with this compound?
Answer: The compound interacts with enzymes and receptors due to its thiadiazole and benzamide moieties:
- Cyclooxygenase-2 (COX-2) : Inhibits prostaglandin synthesis via competitive binding to the active site .
- Kinases and proteases : The sulfanylacetamido linker facilitates hydrogen bonding with catalytic residues .
- Antimicrobial targets : Disrupts bacterial membrane proteins (e.g., Staphylococcus aureus enoyl-ACP reductase) .
Methodological note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values in µM range) .
Q. How does the compound’s structure influence its solubility and stability?
Answer:
- Solubility : The ethyl ester group enhances lipophilicity (logP ≈ 3.5), limiting aqueous solubility. Use DMSO or ethanol for in vitro assays .
- Stability : The thiadiazole ring resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions. Monitor via HPLC at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
Answer: Contradictions often arise from substituent effects or assay conditions. For example:
Q. Table 1: Substituent Effects on COX-2 Inhibition (IC50)
| Substituent (R) | IC50 (µM) | LogP |
|---|---|---|
| 4-tert-butyl | 0.45 | 3.2 |
| 2,4-diCl | 0.28 | 4.1 |
| 4-F | 1.10 | 2.8 |
Q. What strategies optimize pharmacokinetics through structural derivatization?
Answer:
- Bioavailability : Replace the ethyl ester with a carboxylic acid (hydrolyzed in vivo) to improve water solubility .
- Metabolic stability : Introduce fluorine atoms at para positions to block cytochrome P450 oxidation .
- Targeted delivery : Conjugate with PEG or nanoparticles for enhanced tumor penetration .
Validation : Use in vivo PK/PD models (e.g., rodent studies) to track plasma half-life and tissue distribution .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Binding mode analysis : X-ray structures reveal critical interactions (e.g., hydrogen bonds between the thiadiazole sulfur and His90 in COX-2) .
- Conformational flexibility : Dihedral angles >45° between thiadiazole and benzoate groups correlate with reduced activity .
Methodology : Perform molecular docking (e.g., AutoDock Vina) guided by crystallographic data to predict novel derivatives .
Q. What analytical techniques resolve synthetic byproducts or degradation products?
Answer:
Q. How do electronic properties of substituents affect reactivity?
Answer:
- Electron-donating groups (e.g., -OCH3) : Stabilize the thiadiazole ring, reducing electrophilic substitution rates .
- Electron-withdrawing groups (e.g., -NO2) : Increase susceptibility to nucleophilic attack at the acetamido sulfur .
Experimental design : Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals and predict reaction sites .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
